molecular formula C7H14N4O B13309679 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13309679
M. Wt: 170.21 g/mol
InChI Key: TYMYJUSDIXWWGI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine is a chemical compound with the CAS Registry Number 2138342-98-8 and the molecular formula C7H14N4O . Its structure features a 1,2,3-triazole core, a five-membered aromatic ring with three nitrogen atoms, which is known for its stability and versatility in medicinal chemistry . The 1,2,3-triazole scaffold is not prone to oxidation or hydrolysis and can act as a pharmacophore by participating in hydrogen bonding and dipole-dipole interactions with biological targets . This core structure is found in compounds with a broad spectrum of documented biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties . While the specific research applications and mechanism of action for this particular derivative are an area of ongoing investigation, its structure suggests potential as a valuable building block in drug discovery. It can be synthesized using reliable methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high yield and regioselectivity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)triazol-4-amine

InChI

InChI=1S/C7H14N4O/c1-7(2,12-3)5-11-4-6(8)9-10-11/h4H,5,8H2,1-3H3

InChI Key

TYMYJUSDIXWWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(N=N1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-methylpropylamine and an azide compound.

    Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of the azide compound with an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol. The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: The reaction can be carried out in batch reactors or continuous flow reactors, depending on the desired production scale.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring or other parts of the molecule.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites on cell membranes.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: Methoxy vs. Alkyl Groups: The methoxy group in the target compound introduces polarity and weak electron-donating effects, contrasting with purely alkyl substituents (e.g., 2-methylbutyl in ), which increase hydrophobicity. This difference may enhance aqueous solubility compared to alkyl analogs. Aromatic vs. The target compound’s aliphatic substituent lacks such interactions but offers reduced steric hindrance.
  • Biological Activity :

    • Antitumor activity is prominent in 1-aryltriazole acids (e.g., growth percentage inhibition of 68.09% in NCI-H522 cells ). The absence of an electron-withdrawing group in the target compound may reduce such activity, but the amine group could enable hydrogen bonding with biological targets.
    • Carbazole-containing analogs () demonstrate enhanced interaction with hydrophobic pockets in enzymes, a feature absent in the target compound.

Key Research Findings

Solubility and LogP :

  • The methoxy group in the target compound likely improves water solubility compared to alkyl-substituted analogs (e.g., 1-(2-methylbutyl)-1H-1,2,3-triazol-4-amine ). However, it may still exhibit lower solubility than pyrimidinylmethyl derivatives () due to the absence of aromatic N-atoms.
  • Predicted logP values (using software tools) suggest moderate lipophilicity, balancing membrane permeability and solubility.

Biological Interactions :

  • The amine group at position 4 is a critical pharmacophore, enabling hydrogen bonding with residues in enzymatic active sites. This feature is shared with analogs like 1-(pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine .
  • The lack of aromatic substituents in the target compound may limit π-π stacking interactions, a key factor in the activity of carbazole-containing derivatives .

Biological Activity

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine (CAS No. 860259-72-9) is a triazole derivative that has garnered attention for its potential biological activities, particularly in oncology. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H14_{14}N4_4O
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 860259-72-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with propargyl amines through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of the triazole ring while maintaining functional group integrity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazole derivatives. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundHeLaTBDInduction of apoptosis
Related Triazole DerivativeA54915Inhibition of tubulin polymerization
Related Triazole DerivativeMCF-710G2/M phase arrest

Note: TBD = To Be Determined; IC50_{50} indicates the concentration required to inhibit cell proliferation by 50%.

In a study assessing a series of triazole derivatives, it was found that certain modifications on the triazole ring significantly enhanced cytotoxicity. In particular, derivatives that induced apoptosis through mitochondrial depolarization and caspase activation were noted as promising candidates for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This is evidenced by increased levels of cleaved caspase-3 and PARP cleavage in treated cells.
  • Cell Cycle Arrest : Flow cytometry studies indicated that treatment with triazole derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed following treatment with certain triazoles, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

  • Study on HeLa Cells : Treatment with a related triazole derivative resulted in a dose-dependent increase in apoptosis markers. The study reported an IC50_{50} value significantly lower than that of standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with triazole compounds demonstrated reduced tumor growth and enhanced survival rates compared to control groups. These findings suggest potential for clinical application in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent alkylation with 2-methoxy-2-methylpropyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) introduces the methoxy-methylpropyl moiety. Key factors include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF may reduce side reactions.
  • Catalyst : Cu(I) salts (e.g., CuBr) are critical for regioselective triazole formation. Yield optimization (70–85%) requires strict exclusion of moisture .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The triazole proton (H-5) appears as a singlet at δ ~7.8–8.2 ppm, while the methoxy group (OCH₃) resonates as a singlet at δ ~3.2–3.5 ppm. The 2-methylpropyl chain shows characteristic splitting patterns for geminal dimethyl groups (δ ~1.0–1.2 ppm).
  • Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₈H₁₅N₄O: 183.1234). Fragmentation patterns confirm the loss of the methoxy-methylpropyl group (m/z 95.0483 for the triazolylamine fragment).
  • Cross-validation with IR (N-H stretch ~3350 cm⁻¹) ensures functional group integrity .

Q. What are the key physicochemical properties of this compound, and how do they impact its stability under various experimental conditions?

  • Methodological Answer :

  • Solubility : High solubility in polar solvents (DMSO, methanol) but limited in hexane. Adjust solvent choice for biological assays to avoid precipitation.
  • Stability : Hydrolytically stable at neutral pH but prone to degradation under acidic (pH < 4) or basic (pH > 9) conditions. Store at −20°C in anhydrous DMSO for long-term stability.
  • Melting Point : Observed mp 128–132°C (DSC); deviations may indicate impurities .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the reactivity and electronic properties of this triazole derivative, and how do they correlate with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • Electrostatic Potential (ESP) : Electron-deficient triazole ring (σ-hole at N-3) suggests nucleophilic attack sites.
  • HOMO-LUMO Gap : A narrow gap (~4.2 eV) indicates potential redox activity, corroborated by cyclic voltammetry.
  • Hydrogen Bonding : Intramolecular C–H⋯N interactions stabilize the conformation, validated by X-ray crystallography .

Q. How does the compound interact with biological targets such as enzymes or receptors, and what methodologies are used to assess binding affinity and selectivity?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kd ~2.3 µM for kinase inhibitors).
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = −12.5 kcal/mol) to ATP-binding pockets.
  • Molecular Docking : PyMOL/AutoDock simulations align the triazole core with hydrophobic pockets, while the methoxy group forms H-bonds with Ser89 (kinase X). Validate with mutagenesis studies .

Q. What strategies can resolve contradictions in reported synthetic yields or biological activities across different studies?

  • Methodological Answer :

  • Variable Analysis : Compare reaction scales (mg vs. g), purity thresholds (HPLC >95% vs. 90%), and biological assay conditions (cell lines, incubation times).
  • Reproducibility Protocols : Standardize alkylation steps (e.g., inert atmosphere for moisture-sensitive intermediates) and validate bioassays with positive controls (e.g., staurosporine for kinase inhibition).
  • Computational Validation : Use DFT to reconcile discrepancies in regioselectivity or byproduct formation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity, and how can they be addressed?

  • Methodological Answer :

  • Scale-Up Challenges : Exothermic alkylation steps risk thermal runaway; use flow reactors for temperature control.
  • Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column) confirms >99% ee. Avoid racemization by minimizing basic conditions during workup.
  • Process Optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) and employ continuous crystallization for consistent particle size .

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